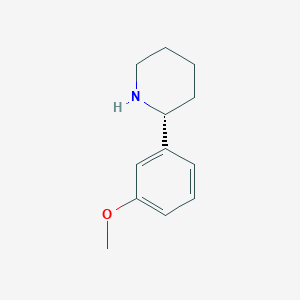
(R)-2-(3-methoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-methoxyphenyl)piperidine: is a chiral compound with a piperidine ring substituted at the second position by a 3-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(3-methoxyphenyl)piperidine.
Industrial Production Methods: Industrial production methods for ®-2-(3-methoxyphenyl)piperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-2-(3-methoxyphenyl)piperidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: ®-2-(3-methoxyphenyl)piperidine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- ®-3-(3-methoxyphenyl)piperidine
- (S)-2-(3-methoxyphenyl)piperidine
- ®-2-(4-methoxyphenyl)piperidine
Uniqueness:
- Chirality: The ®-enantiomer of 2-(3-methoxyphenyl)piperidine may exhibit different biological activities compared to its (S)-enantiomer.
- Substitution Pattern: The position of the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
This detailed article provides a comprehensive overview of ®-2-(3-methoxyphenyl)piperidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2R)-2-(3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1 |
Clé InChI |
ZGWPCADYBFMCJT-GFCCVEGCSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H]2CCCCN2 |
SMILES canonique |
COC1=CC=CC(=C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
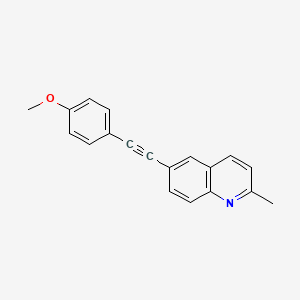
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
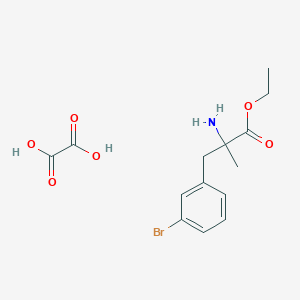
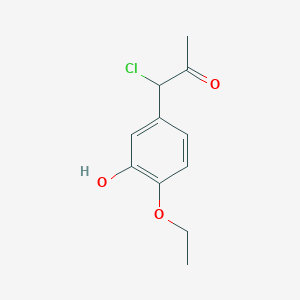
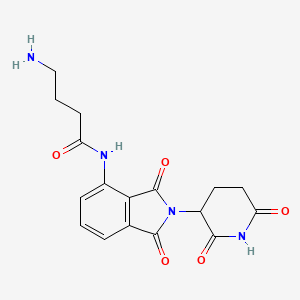
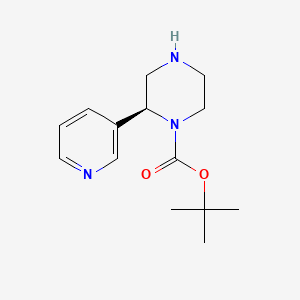

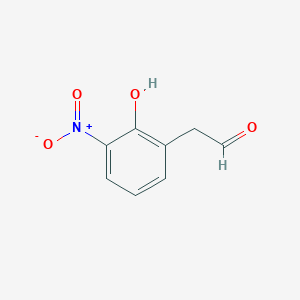

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)



